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molecular formula C9H19NO2 B3241328 Methyl 3-(butylamino)butanoate CAS No. 14553-88-9

Methyl 3-(butylamino)butanoate

Cat. No. B3241328
M. Wt: 173.25 g/mol
InChI Key: SIKJYUFAUWNVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893296B2

Procedure details

The reaction was carried out in a manner similar to that in Example 9, except that 26.2 mg (0.0292 mmol) of Ru(OCOCH3)2((S)-tol-binap), 0.500 mg (2.92 mmol) of methyl 3-(n-butylamino)crotonate and 2.5 ml of 10% hydrogen chloride-methanol solution were used instead of 78.0 mg (0.0869 mmol) of Ru(OCOCH3)2((S)-tol-binap), 1.00 g (8.69 mmol) of methyl 3-aminocrotonate and 5 ml of 2,2,2-trifluoroethanol, respectively, and except that the reaction was carried out for 16 hours instead of 15 hours, and the reaction mixture was treated as in Example 9 to give methyl 3-(n-butylamino)butanoate in a yield of 10.6%.
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
26.2 mg
Type
reactant
Reaction Step One
Quantity
0.5 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
78 mg
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5]/[C:6](/[CH3:12])=[CH:7]\[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH3:4].Cl.CO.N/C(/C)=C\C(OC)=O.FC(F)(F)CO>>[CH2:1]([NH:5][CH:6]([CH3:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
26.2 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 mg
Type
reactant
Smiles
C(CCC)N\C(=C/C(=O)OC)\C
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl.CO
Step Four
Name
Ru(OCOCH3)2((S)-tol-binap)
Quantity
78 mg
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated as in Example 9

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)NC(CC(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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